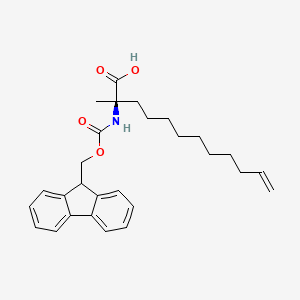

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid

Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid (CAS: 2061996-53-8) is a fluorenylmethyloxycarbonyl (Fmoc)-protected α-methyl-substituted unsaturated amino acid derivative. The Fmoc group serves as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . This compound features:

- A 12-carbon unsaturated alkyl chain (dodec-11-enoic acid backbone).

- An α-methyl group at the second carbon, introducing stereochemical complexity (R-configuration).

- A terminal carboxylic acid functional group for peptide bond formation.

Its primary applications include the synthesis of hydrocarbon-stapled peptides, which stabilize α-helical structures in therapeutic peptides or protein interaction studies .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldodec-11-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35NO4/c1-3-4-5-6-7-8-9-14-19-28(2,26(30)31)29-27(32)33-20-25-23-17-12-10-15-21(23)22-16-11-13-18-24(22)25/h3,10-13,15-18,25H,1,4-9,14,19-20H2,2H3,(H,29,32)(H,30,31)/t28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZBBPVAHAVGKJ-MUUNZHRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase synthesis techniques is common in industrial settings to facilitate the efficient production of peptides.

Chemical Reactions Analysis

Types of Reactions

®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium azide or hydrazine can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces alcohols.

Scientific Research Applications

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl protecting group, an amino group, and a long aliphatic chain with a double bond. Its molecular formula is with a molecular weight of 502.6 g/mol . The unique structure contributes to its reactivity and potential applications in drug design.

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). Its stability under basic conditions allows for sequential coupling of amino acids while providing ease of removal under acidic conditions. This property makes (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid a valuable building block in synthesizing peptides with specific sequences and structures .

Medicinal Chemistry

The compound's structural features suggest potential applications in drug design and synthesis:

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, offering protective effects against oxidative stress.

- Antimicrobial Properties : Derivatives of long-chain amino acids exhibit antimicrobial activity, indicating potential pharmaceutical applications.

- Enzyme Inhibition : The structure may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.

Case Studies

Several studies have explored the applications of Fmoc derivatives in drug formulation and peptide design:

Mechanism of Action

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis.

Comparison with Similar Compounds

Structural Analog Overview

Key structural analogs share the Fmoc-protected α-amino acid framework but differ in alkyl chain length, substituents, and stereochemistry. Below is a comparative analysis:

Physical and Chemical Properties

Functional and Application Differences

- Hydrocarbon Stapling : The target compound’s long unsaturated chain (C12) enhances hydrophobic interactions in stapled peptides compared to shorter analogs (C10 or C7) .

- Stereochemical Impact: The R-configuration in the target compound and its C10 analog ensures compatibility with natural L-amino acid backbones, whereas racemic mixtures (e.g., C4 analog) require resolution .

- Thermodynamic Stability : The C4 analog’s β-methyl branch increases rigidity, favoring β-sheet structures over α-helices .

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid, commonly referred to as Fmoc-amino acid derivatives, represents a significant class of compounds in medicinal chemistry and peptide synthesis. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis. The structural formula can be represented as follows:

This compound has a molecular weight of approximately 379.45 g/mol and includes several functional groups that influence its solubility and reactivity.

Synthesis

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid typically involves multiple steps, including:

- Protection of the Amino Group : The Fmoc group is introduced to protect the amino functionality during subsequent reactions.

- Formation of the Dodecenoic Acid Backbone : This involves coupling reactions that build the aliphatic chain.

- Deprotection : The Fmoc group can be removed under mild basic conditions to reveal the free amino group for further reactions.

The biological activity of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid is primarily attributed to its role in peptide synthesis. The Fmoc group facilitates selective reactions by protecting the amino group, thus preventing unwanted side reactions. Upon deprotection, the amino group becomes available for peptide bond formation, influencing various biological pathways.

Therapeutic Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial strains, suggesting potential for antibiotic development.

- Anti-inflammatory Effects : Certain studies have reported that related compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that these compounds may interact with cancer cell signaling pathways, leading to reduced cell proliferation.

Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid | Fmoc protected amino acid | Potential anti-inflammatory and antimicrobial |

| (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid | Contains bromine substituent | Exhibits anticancer properties |

| N-(9H-Fluoren-9-ylmethoxycarbonyl)glycine | Lacks additional functional groups | Less potent in biological assays |

Case Studies

- Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry evaluated several Fmoc derivatives for their antibacterial properties against Staphylococcus aureus. Results indicated that modifications to the fluorenylmethoxycarbonyl group significantly enhanced binding affinities and biological activities, with some derivatives showing MIC values below 10 µg/mL.

- Anti-inflammatory Effects : Research conducted on curcumin derivatives demonstrated that modifications similar to those found in Fmoc compounds could inhibit IL-6 production in human cell lines. The study found that specific structural features were crucial for enhancing anti-inflammatory activity.

- Anticancer Research : A recent investigation into the effects of fluorenylmethoxycarbonyl derivatives on cancer cell lines revealed that certain compounds could induce apoptosis through modulation of apoptotic pathways. This suggests potential therapeutic applications in oncology.

Q & A

Q. What are the standard laboratory protocols for synthesizing (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid?

- Methodological Answer : The synthesis typically involves Fmoc-protection of the amino group. A documented procedure ( ) dissolves (R)-2-amino-2-methyldec-9-enoic acid in a 1:1 H₂O/acetone solution, followed by reaction with Fmoc-OSu (1.1 equiv) and Na₂CO₃ (4 equiv) under nitrogen. After overnight stirring at RT, the mixture is partitioned with H₂O/hexanes, and the aqueous layer is back-extracted. Purification via column chromatography (e.g., silica gel, DCM/MeOH gradients) is recommended to isolate the product. Critical parameters include maintaining anhydrous conditions and stoichiometric control to minimize side reactions .

Q. What precautions are necessary when handling this compound due to its toxicity profile?

- Methodological Answer : Safety Data Sheets (SDS) indicate acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Researchers must:

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation of aerosols.

- Implement spill containment measures (e.g., absorbent pads) to prevent environmental release.

Emergency protocols include rinsing eyes with water for ≥15 minutes and seeking medical attention for persistent symptoms .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Moisture-sensitive degradation is a key concern, necessitating desiccants like silica gel in storage environments. Avoid prolonged exposure to temperatures >25°C, as decomposition products (e.g., CO, NOₓ) may form .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during Fmoc protection?

Q. What analytical techniques are recommended to confirm the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric excess (ee) can be determined using:

- Chiral HPLC : Use a Chiralpak® IC column (4.6 × 250 mm) with n-hexane/2-propanol (80:20, 1 mL/min); retention time differences ≥1.5 min indicate high ee.

- Circular Dichroism (CD) : Compare the CD spectrum to a reference standard (e.g., 220–260 nm range for Fmoc absorption).

- MALDI-TOF MS : Confirm molecular ion peaks ([M+H]⁺) and rule out racemization by comparing fragmentation patterns with authentic samples .

Q. How can researchers resolve discrepancies in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from solvent purity or crystallinity variations. A systematic approach includes:

- Preparing saturated solutions in DCM, DMSO, or THF at 25°C with sonication (30 min).

- Filtering (0.22 µm PTFE) and quantifying solubility via gravimetric analysis or UV-Vis (λ = 265 nm for Fmoc absorbance).

- Cross-validate with computational models (e.g., Hansen solubility parameters) to identify solvent compatibility .

Q. What strategies mitigate decomposition observed during long-term storage?

- Methodological Answer : Decomposition is minimized by:

- Lyophilization : Freeze-dry the compound under high vacuum (0.1 mBar) to remove residual solvents.

- Stabilizers : Add 1–2% (w/w) BHT to inhibit radical-mediated oxidation.

- Quality Control : Perform quarterly HPLC analyses (C18 column, 0.1% TFA in H₂O/MeCN) to monitor purity. Store aliquots in amber vials with PTFE-lined caps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.